4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol
Overview
Description
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols and pyridines This compound is characterized by the presence of a chloro group, a phenol group, and a pyridine ring with a methyl substituent
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like nitric oxide synthase , which plays a crucial role in producing nitric oxide, a messenger molecule with diverse functions throughout the body .
Mode of Action
It’s worth noting that the compound’s structure, particularly the presence of a schiff base, could potentially allow it to interact with its targets via mechanisms such as hydrogen bonding . This interaction could lead to changes in the target’s function, although the specifics would depend on the exact nature of the target.
Biochemical Pathways
Given its potential role in modulating the activity of enzymes like nitric oxide synthase , it could potentially influence pathways related to nitric oxide signaling.
Result of Action
The search results suggest that compounds similar to 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol may have antimicrobial, antioxidative, antibiotic, and anticancer properties . These effects could be the result of the compound’s interaction with its targets and its influence on related biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The reaction is carried out in ethanol as a solvent. The process involves adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to form a clear orange solution. This solution is allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound after about 7 days .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or pyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidative properties.
Medicine: Investigated for its potential as an antibiotic and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Similar structure with a chloro and methyl group on the pyridine ring.
4-Amino-2-chloropyridine: Contains an amino and chloro group on the pyridine ring.
2-Chloro-4-methoxypyridine: Contains a chloro and methoxy group on the pyridine ring.
Uniqueness
4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both a phenol group and a pyridine ring with a methyl substituent
Properties
IUPAC Name |
4-chloro-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-4-5-15-13(6-9)16-8-10-7-11(14)2-3-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOMLUARCLNFCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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